![molecular formula C22H20O5 B2948550 (E)-isopropyl 5-(cinnamoyloxy)-2-methylbenzofuran-3-carboxylate CAS No. 618389-95-0](/img/structure/B2948550.png)
(E)-isopropyl 5-(cinnamoyloxy)-2-methylbenzofuran-3-carboxylate
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Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires a detailed step-by-step process, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .Mechanism of Action
Target of Action
The primary targets of (E)-isopropyl 5-(cinnamoyloxy)-2-methylbenzofuran-3-carboxylate are yet to be definitively identified. This compound is a relatively new subject of study, and its interactions with specific proteins or cellular structures are still under investigation .
Mode of Action
It is known that many similar compounds interact with their targets by binding to them, leading to changes in the target’s function
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Targeted and untargeted metabolomics can detect a wide range of metabolites and link them to affected biochemical pathways
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development, as it determines the onset, duration, and intensity of a drug’s effect . Future studies should focus on understanding the pharmacokinetics of this compound to optimize its bioavailability and therapeutic potential.
Result of Action
As research progresses, it is expected that the specific cellular responses induced by this compound will be identified, providing valuable insights into its potential therapeutic applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and concentration can affect enzyme activity, which in turn can influence the effectiveness of a compound . Additionally, moisture is an essential component for many biological processes, and desiccation or drying can have a severe effect on certain microbes . Understanding how these and other environmental factors influence the action of this compound will be crucial for optimizing its use.
Safety and Hazards
properties
IUPAC Name |
propan-2-yl 2-methyl-5-[(E)-3-phenylprop-2-enoyl]oxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O5/c1-14(2)25-22(24)21-15(3)26-19-11-10-17(13-18(19)21)27-20(23)12-9-16-7-5-4-6-8-16/h4-14H,1-3H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBLYLGJMFCRJW-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C=CC3=CC=CC=C3)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)/C=C/C3=CC=CC=C3)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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